2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and chiral centers, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically begins with the preparation of the benzazepine core, followed by the introduction of the acetic acid and trifluoroacetic acid moieties. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazepine derivatives and acetic acid analogs. These compounds share structural similarities but may differ in their functional groups and stereochemistry.
Uniqueness
The uniqueness of 2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5.C2HF3O2/c32-27(33)19-31-26-14-8-7-13-23(26)16-18-24(28(31)34)30-25(17-15-21-9-3-1-4-10-21)29(35)36-20-22-11-5-2-6-12-22;3-2(4,5)1(6)7/h1-14,24-25,30H,15-20H2,(H,32,33);(H,6,7)/t24-,25+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWNIJYICLTHNX-CLSOAGJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F3N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675668 |
Source
|
Record name | [(3S)-3-{[(2R)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356930-99-8 |
Source
|
Record name | [(3S)-3-{[(2R)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.